2-(Benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride is a complex organic compound notable for its unique structure and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity, and an amide bond that contributes to its biological activity.
The synthesis of 2-(Benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride typically involves the following steps:
The molecular formula for 2-(Benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride is . Its IUPAC name is 2-benzamido-6,6,6-trifluoro-5-(methylamino)hexanoic acid; hydrochloride.
Property | Value |
---|---|
Molecular Weight | 354.75 g/mol |
InChI | InChI=1S/C14H17F3N2O3.ClH/c1-18-11(14(15,16)17)8-7-10(13(21)22)19-12(20)9-5-3-2-4-6-9;/h2-6,10-11,18H... |
InChI Key | LKIZNMGLSBHOAG-UHFFFAOYSA-N |
SMILES | CNC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F.Cl |
The structure features a hexanoic backbone with a benzamide and trifluoromethyl substituents that influence its chemical behavior .
The compound can participate in various chemical reactions:
These reactions typically require specific solvents and catalysts to facilitate desired transformations while maintaining compound integrity.
The mechanism of action for 2-(Benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride involves its interaction with biological targets:
The compound exhibits typical characteristics of organic acids:
Key chemical properties include:
The compound has several applications across different fields:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9